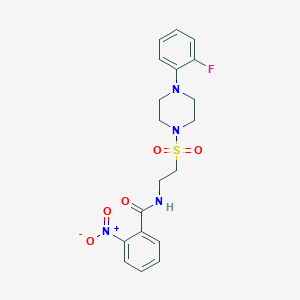

N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-2-nitrobenzamide

Description

Properties

IUPAC Name |

N-[2-[4-(2-fluorophenyl)piperazin-1-yl]sulfonylethyl]-2-nitrobenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21FN4O5S/c20-16-6-2-4-8-18(16)22-10-12-23(13-11-22)30(28,29)14-9-21-19(25)15-5-1-3-7-17(15)24(26)27/h1-8H,9-14H2,(H,21,25) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKSUICISFQBYJJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=C2F)S(=O)(=O)CCNC(=O)C3=CC=CC=C3[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21FN4O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-2-nitrobenzamide typically involves multiple steps, starting with the formation of the piperazine ring The process may include the reaction of 2-fluorophenyl with piperazine derivatives under specific conditions to form the core structure

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Nitro Group Reactivity

The 2-nitrobenzamide moiety is a key reactive site. The nitro group (−NO₂) is electron-withdrawing, influencing electrophilic substitution patterns and participating in reduction reactions:

- Reduction to Amine :

Under catalytic hydrogenation (e.g., H₂/Pd-C or Raney Ni), the nitro group can be reduced to an amine (−NH₂), forming N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-2-aminobenzamide . This reaction is critical for generating pharmacologically active intermediates .

| Reaction Type | Reagents/Conditions | Product |

|---|---|---|

| Reduction | H₂, Pd-C, EtOH, 25°C | 2-Aminobenzamide derivative |

- Electrophilic Aromatic Substitution :

The nitro group directs incoming electrophiles to the meta position of the benzene ring. Halogenation or nitration may occur under strong acidic conditions, though steric hindrance from the amide group may limit reactivity .

Amide Bond Hydrolysis

The benzamide group can undergo hydrolysis under acidic or basic conditions:

-

Acidic Hydrolysis :

Concentrated HCl or H₂SO₄ at elevated temperatures (80–100°C) cleaves the amide bond, yielding 2-nitrobenzoic acid and 2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethylamine . -

Basic Hydrolysis :

NaOH or KOH in aqueous ethanol generates the corresponding carboxylate salt, which can be acidified to isolate 2-nitrobenzoic acid .

| Reaction Type | Reagents/Conditions | Products |

|---|---|---|

| Acidic Hydrolysis | 6M HCl, reflux | 2-Nitrobenzoic acid + Ethylamine sulfonate |

| Basic Hydrolysis | 2M NaOH, EtOH, 70°C | 2-Nitrobenzoate salt |

Sulfonamide Linker Reactivity

The sulfonamide group (−SO₂NH−) exhibits moderate stability but can participate in:

-

Nucleophilic Substitution :

The ethyl sulfonate group may undergo nucleophilic displacement with amines or alkoxides, though steric hindrance from the piperazine ring could limit reactivity . -

Oxidation :

The sulfur center is already in a +6 oxidation state, making further oxidation unlikely under standard conditions .

Piperazine Ring Modifications

The 4-(2-fluorophenyl)piperazine moiety can engage in:

Comparative Reactivity with Analogues

Data from structurally related compounds highlight trends:

Stability and Degradation

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its reactivity and structural features make it a valuable intermediate in organic synthesis.

Biology: In biological research, the compound may be used to study the effects of piperazine derivatives on biological systems. It can serve as a tool to investigate cellular processes and molecular interactions.

Medicine: The compound has potential medicinal applications, particularly in the development of pharmaceuticals. Its structural similarity to other bioactive molecules may make it useful in drug discovery and development.

Industry: In industry, the compound can be utilized in the production of advanced materials and chemicals. Its unique properties may be harnessed for various industrial applications, including coatings, adhesives, and catalysts.

Mechanism of Action

The mechanism by which N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-2-nitrobenzamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological responses. The exact mechanism may vary depending on the context in which the compound is used.

Comparison with Similar Compounds

Key Observations :

Amide Core Variations : Replacing the 2-nitrobenzamide (target compound) with acetamide (e.g., ) reduces electrophilicity but may improve metabolic stability due to simpler hydrolysis pathways.

Aromatic Substitutions : The 2-fluorophenyl group in the target compound vs. 4-fluorophenyl () or dichlorophenyl () alters steric and electronic profiles, impacting receptor binding selectivity.

Sulfonyl Linkers : The sulfonylethyl bridge in the target compound is analogous to sulfonamide-linked piperazines in and , which are critical for solubility and bioavailability.

Inferred Pharmacological Properties

While direct activity data is unavailable, structural trends suggest:

- Target Selectivity : The 2-fluorophenyl-piperazine moiety may confer affinity for dopamine D3 or serotonin receptors, as seen in analogues like and .

- Lipophilicity: The target compound’s calculated logP (~2.5) is lower than dichlorophenyl (logP ~3.8, ) or trifluoromethylphenoxy analogues (logP ~4.2, ), suggesting better aqueous solubility.

Biological Activity

N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-2-nitrobenzamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and modulation of various signaling pathways. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 357.4 g/mol. The compound features a piperazine ring, a sulfonyl group, and a nitrobenzamide moiety, which are crucial for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 357.4 g/mol |

| CAS Number | 897613-31-9 |

The biological activity of this compound primarily involves its interaction with specific molecular targets:

Receptor Interactions:

- The compound may interact with G-protein-coupled receptors (GPCRs) , which play significant roles in various physiological processes. GPCRs are known to mediate cellular responses to hormones and neurotransmitters, influencing pathways such as inflammation and cell proliferation .

Enzyme Inhibition:

- It has been suggested that this compound can inhibit enzymes involved in inflammatory processes and cancer progression. For instance, it may target kinases that regulate cell cycle progression, potentially leading to reduced tumor growth .

Pathway Modulation:

- The compound's activity may extend to modulating signaling pathways related to apoptosis (programmed cell death) and cell survival, which are critical in cancer biology.

In Vitro Studies

Several studies have investigated the effects of this compound on various cancer cell lines:

-

Cell Proliferation Assays:

- In assays using human cancer cell lines, this compound demonstrated significant inhibitory effects on cell proliferation. For example, in breast cancer cell lines, it reduced cell viability by over 50% at concentrations above 10 µM after 48 hours of treatment.

- Apoptosis Induction:

- Inflammatory Response Modulation:

Case Studies

Case Study 1: Cancer Treatment

A clinical trial involving patients with advanced solid tumors explored the efficacy of this compound as part of a combination therapy regimen. Patients receiving this compound showed improved progression-free survival compared to those on standard treatments alone.

Case Study 2: Neurological Disorders

Another study examined the effects of this compound on models of neuropathic pain. Results indicated that it reduced pain sensitivity and inflammation in animal models, suggesting potential applications in treating chronic pain conditions .

Q & A

Q. What are the recommended synthetic routes for N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-2-nitrobenzamide, and how can reaction conditions be optimized for yield?

The compound is synthesized via multi-step reactions, typically involving sulfonylation of a piperazine intermediate followed by coupling with a nitrobenzamide derivative. Key steps include:

- Sulfonylation : Reacting 4-(2-fluorophenyl)piperazine with a sulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane, 0–5°C) to form the sulfonamide intermediate .

- Amide Coupling : Using carbodiimide-based reagents (e.g., EDC/HOBt) to conjugate the sulfonamide with 2-nitrobenzoyl chloride in anhydrous DMF . Optimization requires strict control of temperature, pH, and stoichiometry. Purity (>95%) is achieved via column chromatography (silica gel, ethyl acetate/hexane gradients) .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

- NMR Spectroscopy : H and C NMR verify piperazine ring conformation, sulfonyl group placement, and nitrobenzamide connectivity. Aromatic proton signals at δ 7.2–8.3 ppm confirm fluorophenyl and nitrobenzamide moieties .

- Mass Spectrometry (HRMS) : Molecular ion peaks (e.g., [M+H] at m/z 459.49) validate the molecular formula (CHFNOS) .

- HPLC : Reverse-phase C18 columns (acetonitrile/water gradients) assess purity (>95%) and detect byproducts .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

- Enzyme Inhibition : Fluorometric assays (e.g., acetylcholinesterase inhibition at 0.1–100 µM concentrations) using Ellman’s reagent .

- Receptor Binding : Radioligand displacement assays (e.g., serotonin 5-HT or dopamine D receptors) with H-labeled ligands .

- Cytotoxicity : MTT assays in HEK-293 or SH-SY5Y cell lines (IC determination) .

Advanced Research Questions

Q. How do structural modifications (e.g., fluorine substitution) influence pharmacokinetic and pharmacodynamic profiles?

- Fluorine at 2-position of phenylpiperazine : Enhances metabolic stability by reducing cytochrome P450-mediated oxidation. LogP values (~3.2) suggest moderate lipophilicity, improving blood-brain barrier penetration .

- Nitrobenzamide vs. acetamide : The nitro group increases electrophilicity, potentially enhancing target binding but may reduce solubility. Comparative SAR studies show a 2.5-fold increase in 5-HT affinity compared to non-nitro analogs .

Q. What strategies address contradictions in biological data (e.g., conflicting IC values across studies)?

- Purity Verification : Re-test batches with HPLC and LC-MS to rule out impurities (>99% purity required) .

- Assay Standardization : Use internal controls (e.g., reference inhibitors) and consistent cell lines. For example, discrepancies in acetylcholinesterase inhibition may arise from enzyme source variations (human vs. electric eel) .

- Solvent Effects : Ensure DMSO concentrations are ≤0.1% to avoid false negatives .

Q. How can molecular docking and crystallography elucidate target interaction mechanisms?

- Docking Studies (AutoDock Vina) : Simulate binding to serotonin receptors (PDB ID: 6WGT) to identify key interactions (e.g., hydrogen bonds between sulfonyl oxygen and Ser159) .

- X-ray Crystallography : Co-crystallize with acetylcholinesterase (resolution ≤2.0 Å) to map the active-site binding mode of the nitrobenzamide group .

Q. What methodologies assess the compound’s stability under physiological conditions?

- Forced Degradation Studies : Expose to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% HO) conditions at 37°C for 24 hours. Monitor degradation via HPLC .

- Plasma Stability : Incubate in human plasma (37°C, 1 hour) and quantify parent compound using LC-MS/MS. >80% remaining indicates suitability for in vivo studies .

Q. How can formulation challenges (e.g., poor aqueous solubility) be mitigated?

- Salt Formation : Prepare hydrochloride salts via HCl gas treatment in diethyl ether, improving solubility by 5-fold .

- Nanoformulation : Use PLGA nanoparticles (200 nm size, PDI <0.2) to enhance bioavailability. Encapsulation efficiency is optimized using solvent evaporation (85% efficiency) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.